6-Bromo-4-chloro-8-fluoro-2-methylquinoline
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Overview
Description
6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Mode of Action
Quinoline derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzymes or binding to receptors .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and excreted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “6-Bromo-4-chloro-8-fluoro-2-methylquinoline”. These factors can include temperature, pH, presence of other chemicals, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-chloro-8-fluoro-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-fluoro-2-methylquinoline
- 6-Bromo-4-chloro-8-methylquinoline
- 4-Bromo-8-fluoro-2-methylquinoline
Uniqueness
6-Bromo-4-chloro-8-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .
Properties
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQUNBICVNSQMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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